molecular formula C6H12N4O B2838315 2-azido-N-(propan-2-yl)propanamide CAS No. 1033115-49-9

2-azido-N-(propan-2-yl)propanamide

Cat. No.: B2838315
CAS No.: 1033115-49-9
M. Wt: 156.189
InChI Key: CKTSUMVBXUGSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-N-(propan-2-yl)propanamide is a chemical compound with the molecular formula C6H12N4O . It is a versatile compound used in cutting-edge scientific research and holds immense potential for diverse applications, ranging from drug development to nanomaterial synthesis.

Scientific Research Applications

Pharmacological Applications

Pharmacological research often explores the therapeutic potentials of compounds, including their use as antiretroviral drugs, anesthetic agents, and in cancer treatment. For example, zidovudine, a thymidine analogue antiretroviral drug, is utilized for its efficacy against human immunodeficiency virus (HIV), demonstrating the potential of compounds in combating viral infections (Langtry & Campoli-Richards, 1989). Propofol, an intravenous anesthetic, is noted for its rapid induction and recovery times, highlighting the significance of chemical compounds in anesthesia and sedation (Langley & Heel, 1988).

Environmental and Food Science

Compounds are also studied for their occurrence, toxicity, and detection methods in foods and the environment. For instance, acrylamide research focuses on its formation in processed foods and the development of biosensors for its detection, underscoring the importance of chemical analysis in food safety and environmental monitoring (Pundir, Yadav, & Chhillar, 2019).

Chemical and Materials Science

The structural diversity and substitution patterns of nitrogen heterocycles in pharmaceuticals demonstrate the vast potential of chemical compounds in drug development and materials science. This research outlines the prevalence and importance of nitrogen heterocycles, suggesting areas where "2-azido-N-(propan-2-yl)propanamide" could contribute to new material or drug development (Vitaku, Smith, & Njardarson, 2014).

Properties

IUPAC Name

2-azido-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-4(2)8-6(11)5(3)9-10-7/h4-5H,1-3H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSUMVBXUGSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 14.3 g sample of (R)-ethyl-2-azidopropionate was taken up in 50 mL of isopropylamine and allowed to stand for 24 hours. After stripping excess amine, 14.8 g of pure N-isopropyl-2-azidopropionamide was obtained. The amide thus obtained, 3.12 g, was stirred with 5.0 g of Raney nickel catalyst in 40 mL of isopropanol until nitrogen evolution ceased. The solution was filtered and concentrated in vacuo at 40° C. to give 2.5 g of crude N-isopropyl-D-alanine amide.
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[Compound]
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amine
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50 mL
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